
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one
説明
“2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a chloro group and a hydroxyethyl group attached to the ethanone backbone.Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in various chemical reactions . These reactions can lead to a variety of bioactive molecules with target selectivity .科学的研究の応用
Synthesis and Molecular Structure Analysis
- Research on similar pyrrolidine derivatives involves synthesis methods and molecular structure determination. For instance, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol from reactions involving pyridine derivatives demonstrates the intricate processes used to create complex molecules for further study (Percino et al., 2006).
Quantum Chemical Investigations
- Quantum chemical calculations offer insights into the electronic properties of substituted pyrrolidinones, which is crucial for understanding the behavior of pyrrolidine-based compounds in various environments. These investigations can reveal the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).
Applications in Electrooptic Film Fabrication
- Pyrrole-pyridine-based compounds have been utilized in the synthesis of dibranched, heterocyclic chromophores for electrooptic film fabrication. The molecular architecture of these compounds influences their self-assembly, microstructure, and nonlinear optical response in thin films, showcasing the material science applications of pyrrolidine derivatives (Facchetti et al., 2006).
Crystallographic Studies
- Crystallography provides valuable data on the arrangement and interactions of molecules in solid form. For example, studies on crystals containing pyrrolidine rings reveal insights into hydrogen bonding and molecular assembly, which are fundamental for designing new materials with specific properties (Domagała et al., 2022).
Synthetic Methodology Development
- The development of synthetic routes for pyrrolidine-containing compounds is crucial for pharmaceutical and agrochemical applications. Research into rearranging chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones demonstrates the chemical transformations possible with pyrrolidine derivatives, leading to useful intermediates for further chemical synthesis (Ghelfi et al., 2003).
将来の方向性
特性
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(11)7-3-2-4-10(7)8(12)5-9/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDBFKDLMIUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



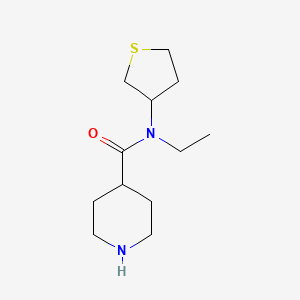
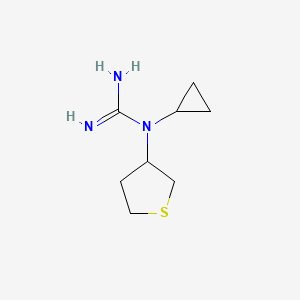
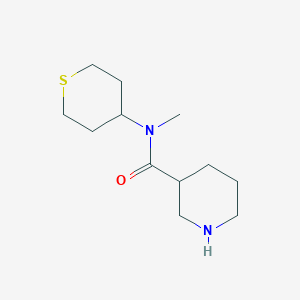

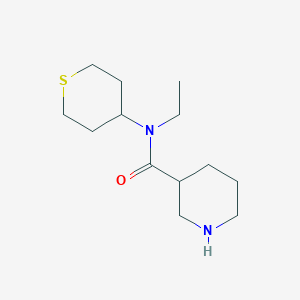
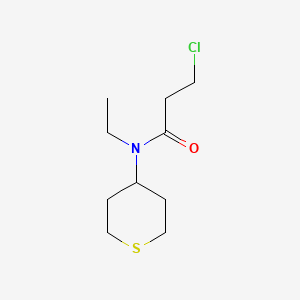

![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
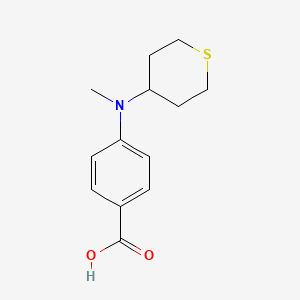
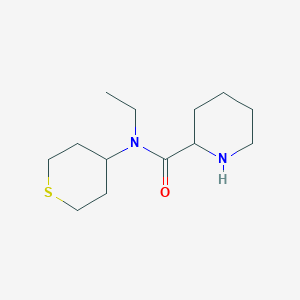

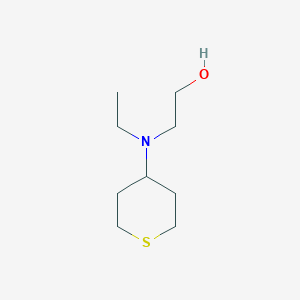

![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)